Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Mode of Action
It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo[1,5-a]pyrimidines .
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Result of Action
5-amino-pyrazoles are known to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Properties
IUPAC Name |
ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14;/h3-5,7H,2,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLJNPCMRUZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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